molecular formula C10H11NO4 B8013365 2-Acetamido-3-methoxybenzoic acid

2-Acetamido-3-methoxybenzoic acid

Cat. No.: B8013365
M. Wt: 209.20 g/mol
InChI Key: SFYUNYYMAXAVKT-UHFFFAOYSA-N
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Description

2-Acetamido-3-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, featuring an acetamido group at the second position and a methoxy group at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-methoxybenzoic acid typically involves the acylation of 3-methoxyaniline with acetic anhydride, followed by oxidation of the resulting 2-acetamido-3-methoxyaniline. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the acetamido group can produce amines.

Scientific Research Applications

2-Acetamido-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-acetamido-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamidobenzoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3-Methoxybenzoic acid: Lacks the acetamido group, which may influence its solubility and interaction with biological targets.

    2-Acetamido-4-methoxybenzoic acid: Similar structure but with the methoxy group at a different position, potentially altering its properties.

Uniqueness

2-Acetamido-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its chemical behavior and potential applications. The combination of the acetamido and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

2-acetamido-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(13)14)4-3-5-8(9)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYUNYYMAXAVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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